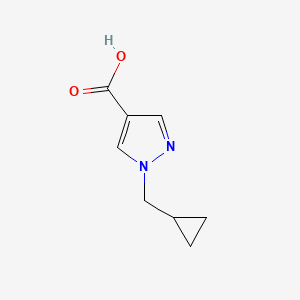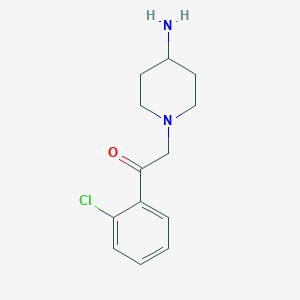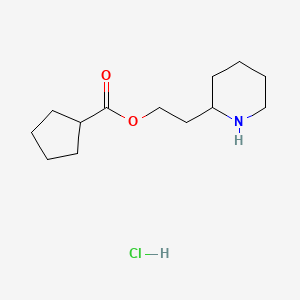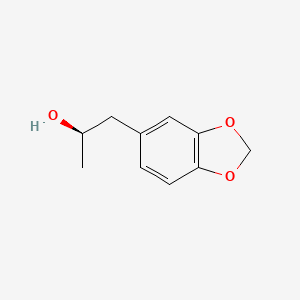
1-(环丙基甲基)-1H-吡唑-4-羧酸
描述
The compound “1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a cyclopropylmethyl group, which is a chemical structure derived from cyclopropane . Cyclopropane is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . The compound also contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Lastly, the carboxylic acid group typically consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclopropylmethyl, pyrazole, and carboxylic acid groups. Cyclopropyl groups are highly strained due to their unfavored bond angles (60°) . Pyrazole rings contribute to the aromaticity of the molecule, and carboxylic acid groups are polar, which could lead to interesting intermolecular interactions .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the cyclopropylmethyl, pyrazole, and carboxylic acid groups. Cyclopropyl groups are known to be good donors in hyperconjugation, resulting in a considerable stabilization of carbocations . The pyrazole ring might participate in various organic reactions involving aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .
科学研究应用
杂环化合物合成
该化合物是合成各种杂环化合物的显著前体,展示了其在有机化学中的关键作用。例如,它已被确定为创建吡唑并咪唑、噻唑、螺吡啶、螺吡咯和螺吡喃等多种杂环结构的宝贵构件。这展示了该化合物在促进合成具有潜在药物和材料科学应用的化合物的多功能性 (Gomaa & Ali, 2020)。
生物活性
1-(环丙基甲基)-1H-吡唑-4-羧酸衍生物表现出广泛的生物活性,标志着它们在药物化学中的重要性。这些衍生物因其抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核和抗病毒特性而受到认可。如此广泛的活性突出了这些化合物在开发新的治疗剂中的潜力,突出了该化合物在药物发现和开发过程中的相关性 (Cetin, 2020)。
抗癌剂开发
1-(环丙基甲基)-1H-吡唑-4-羧酸及其衍生物的合成策略和化学反应性已被探索用于开发新型抗癌剂。该化合物参与 Knoevenagel 缩合反应的能力促进了 α, β‐不饱和酮/羧酸的产生,证明了其在生成具有抗癌特性的生物活性分子的效用。该应用对于推进癌症治疗方案和理解抗癌活性背后的分子机制至关重要 (Tokala, Bora, & Shankaraiah, 2022)。
作用机制
Target of Action
The compound “1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are known to have various biological activities and could interact with multiple targets, including enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target the compound interacts with. Generally, pyrazoles can act as inhibitors, activators, or modulators of their target proteins, altering their function and leading to downstream effects .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Pyrazoles can be involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors such as its size, polarity, and functional groups would influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
安全和危害
未来方向
生化分析
Biochemical Properties
1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclopropanases, enzymes that catalyze the formation of cyclopropane rings . These interactions are crucial for the compound’s role in biochemical pathways, affecting the stability and reactivity of the involved biomolecules.
Cellular Effects
The effects of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the ethylene biosynthesis pathway in plants, impacting processes such as seed germination, root growth, and fruit ripening . These effects are mediated through its interaction with enzymes like ACC oxidase, which catalyzes the conversion of ACC to ethylene.
Molecular Mechanism
At the molecular level, 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. For example, it has been shown to interact with cyclopropane fatty acid synthase, influencing the synthesis of cyclopropane fatty acids
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid over time are important factors in laboratory settings. Studies have indicated that the compound remains stable under controlled conditions, but its effects on cellular function can change over time. Long-term exposure to the compound has been shown to affect cellular processes such as gene expression and metabolic activity . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant adverse effects. At high doses, it may exhibit toxic effects, impacting cellular function and overall health . Understanding these dosage effects is essential for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to participate in the biosynthesis of cyclopropane fatty acids, a process that involves multiple enzymatic steps and regulatory mechanisms
Transport and Distribution
The transport and distribution of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been observed to interact with L-type amino acid transporters, facilitating its uptake and distribution in target tissues . These interactions are essential for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a key factor in determining its activity and function. Studies have shown that the compound is primarily localized in the cytosol, where it interacts with various enzymes and biomolecules . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.
属性
IUPAC Name |
1-(cyclopropylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBXSDWRLKFMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103427-25-3 | |
| Record name | 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline](/img/structure/B1465844.png)
![Methyl 8-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465846.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]aminehydrochloride](/img/structure/B1465848.png)
![tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate-oxalate (2:1)](/img/structure/B1465849.png)
![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)






![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)

